

In-Depth Technical Guide to Sulfaethoxypyridazine-13C6

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sulfaethoxypyridazine-13C6

Cat. No.: B15555044

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of **Sulfaethoxypyridazine-13C6**, an isotopically labeled sulfonamide antibiotic. The information is intended to support research, development, and analytical applications of this compound.

Core Chemical Properties

Sulfaethoxypyridazine-13C6 is a stable isotope-labeled version of Sulfaethoxypyridazine, a sulfonamide antibacterial agent. The labeling with six Carbon-13 atoms on the benzene ring makes it a valuable internal standard for quantitative analysis by mass spectrometry.

Property	Value	Source
Molecular Formula	C6[13C]6H14N4O3S	[1]
Molecular Weight	300.29 g/mol	[1]
Appearance	Pale Brown Solid	
Purity	≥95% by HPLC; ≥98% atom 13C	
CAS Number (unlabeled)	963-14-4	[2][3][4]

Physicochemical Data

Understanding the physicochemical properties of **Sulfaethoxypyridazine-13C6** is crucial for its application in experimental settings.

Property	Value	Details	Source
Solubility	Sparingly soluble in DMSO	1-10 mg/mL for the unlabeled compound.	
Data not available	Quantitative solubility in other organic solvents and aqueous solutions is not readily available.		
pKa	Data not available	The pKa of the sulfonamide group is a critical parameter for understanding its ionization state at different pH values. While data for other sulfonamides are available, the specific pKa for Sulfaethoxypyridazine is not reported in the searched literature.	

Synthesis and Isotopic Labeling

While a specific, detailed protocol for the synthesis of **Sulfaethoxypyridazine-13C6** is not publicly available, a general and efficient method for the synthesis of phenyl-ring-13C-labeled sulfonamides has been described. This method can be adapted for the synthesis of **Sulfaethoxypyridazine-13C6**.

General Synthetic Workflow:

The synthesis generally involves a multi-step process starting from commercially available $^{13}\text{C}_6$ -labeled aniline.



[Click to download full resolution via product page](#)

Caption: General synthetic workflow for ^{13}C -labeled sulfonamides.

Key Experimental Steps (based on related syntheses):

- Acetylation of Aniline- $^{13}\text{C}_6$: The amino group of Aniline- $^{13}\text{C}_6$ is protected by acetylation to prevent side reactions during the subsequent chlorosulfonation step.
- Chlorosulfonation: The acetylated product is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group onto the ^{13}C -labeled phenyl ring.
- Condensation: The resulting sulfonyl chloride is condensed with 3-amino-6-ethoxypyridazine.
- Hydrolysis: The acetyl protecting group is removed by hydrolysis to yield the final product, **Sulfaethoxypyridazine- $^{13}\text{C}_6$** .

Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation and purity assessment of **Sulfaethoxypyridazine- $^{13}\text{C}_6$** .

Mass Spectrometry

Specific mass spectrometry data for **Sulfaethoxypyridazine- $^{13}\text{C}_6$** is not available in the searched literature. However, based on the unlabeled compound and general fragmentation patterns of sulfonamides, the following can be expected:

- Expected Molecular Ion: $[\text{M}+\text{H}]^+$ at m/z 301.

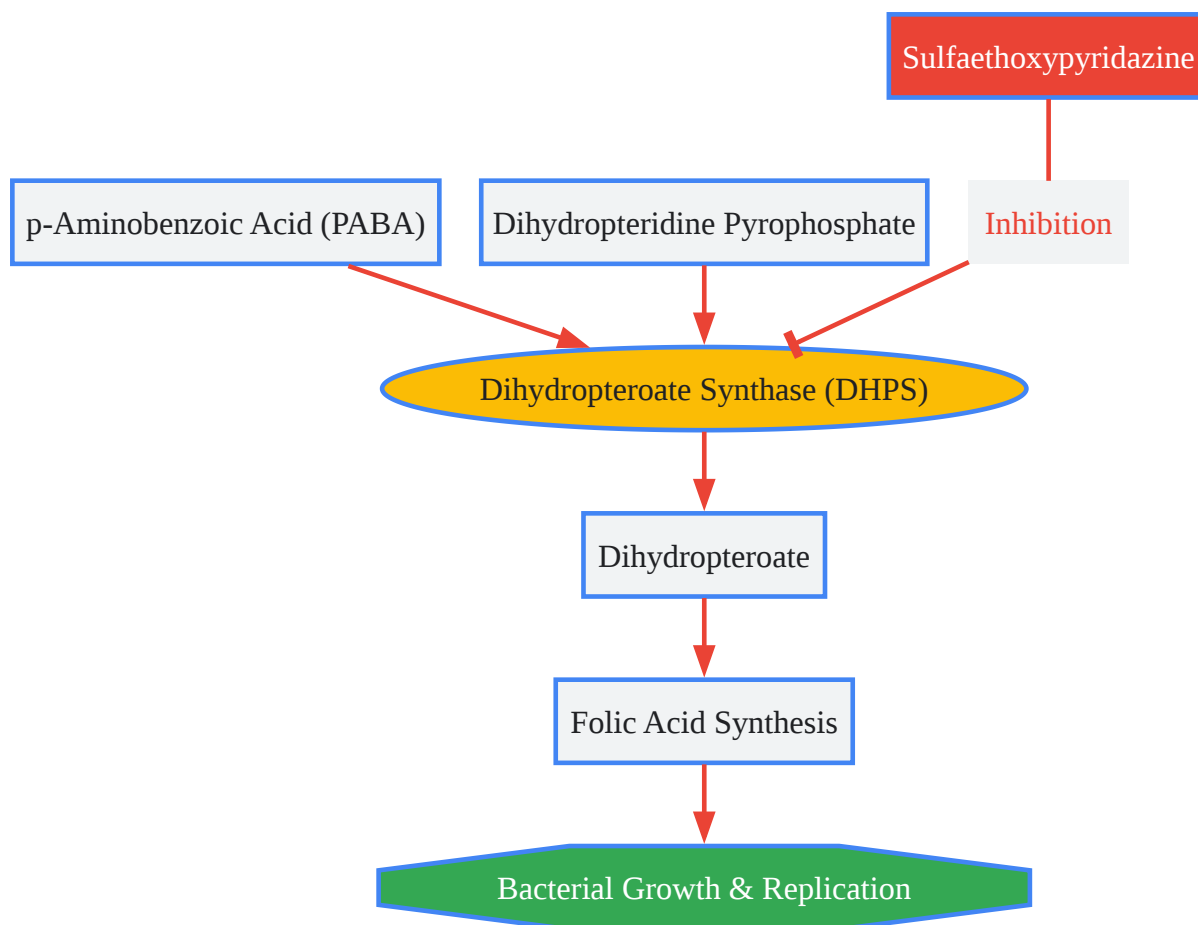
- Fragmentation: Common fragmentation pathways for sulfonamides involve cleavage of the S-N bond and the bond between the sulfur and the phenyl ring.

¹³C NMR Spectroscopy

Detailed ¹³C NMR data for **Sulfaethoxypyridazine-¹³C6** is not publicly available. The ¹³C labeling on the benzene ring will result in significantly different and more complex splitting patterns compared to the unlabeled compound due to ¹³C-¹³C coupling. For the unlabeled aromatic carbons, chemical shifts are typically observed in the range of 110-160 ppm.

Mechanism of Action: Inhibition of Folate Synthesis

Sulfaethoxypyridazine, like other sulfonamides, acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. Mammalian cells are not affected as they obtain folic acid from their diet.



[Click to download full resolution via product page](#)

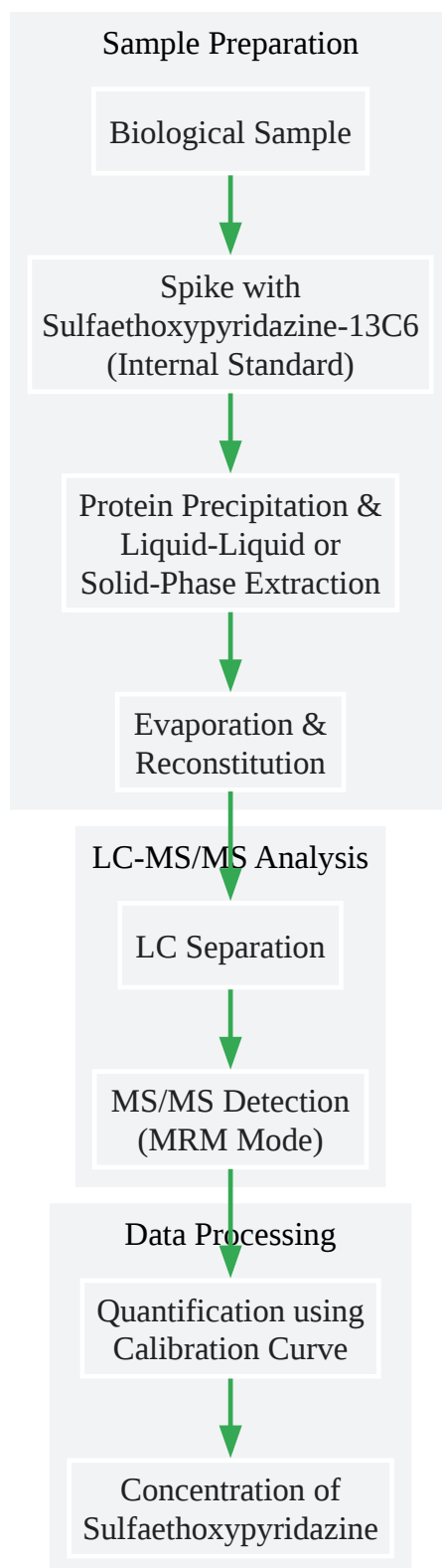
Caption: Inhibition of bacterial folate synthesis by Sulfaethoxypyridazine.

Experimental Protocols

While a specific experimental protocol for the use of **Sulfaethoxypyridazine-13C6** is not provided in the search results, a general workflow for the analysis of sulfonamides in biological matrices using an isotopically labeled internal standard can be outlined.

General Analytical Workflow for Sulfonamide Quantification in Biological Samples:

This workflow is applicable for the quantification of Sulfaethoxypyridazine in samples such as plasma or tissue homogenates.



[Click to download full resolution via product page](#)

Caption: Analytical workflow for sulfonamide quantification.

This guide summarizes the currently available technical information on **Sulfaethoxypyridazine-13C6**. Further experimental investigation is required to fully characterize its physicochemical properties and to develop specific analytical and synthetic protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Sulfaethoxypyridazine | C₁₂H₁₄N₄O₃S | CID 13755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to Sulfaethoxypyridazine-13C6]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15555044#sulfaethoxypyridazine-13c6-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com